

3-tert-Butyl-2-hydroxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Properties of 3-tert-Butyl-2hydroxybenzaldehyde

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **3-tert-Butyl-2-hydroxybenzaldehyde** (CAS No. 24623-65-2). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

3-tert-Butyl-2-hydroxybenzaldehyde, also known as 3-tert-Butylsalicylaldehyde, is an organic compound characterized by a benzaldehyde structure substituted with a hydroxyl group at position 2 and a bulky tert-butyl group at position 3.[1][2] This specific arrangement of functional groups, particularly the ortho-hydroxyl and aldehyde groups, allows for intramolecular hydrogen bonding, which influences its chemical behavior and stability.[1][2] The presence of the sterically demanding tert-butyl group impacts its steric and electronic properties, often leading to enhanced selectivity in reactions.[2]

Table 1: Physical and Chemical Properties of 3-tert-Butyl-2-hydroxybenzaldehyde



Property	Value	Source(s)
IUPAC Name	3-tert-butyl-2- hydroxybenzaldehyde	[3]
Synonyms	3-tert-Butylsalicylaldehyde	[4]
CAS Number	24623-65-2	[3]
Molecular Formula	C11H14O2	[3][4]
Molecular Weight	178.23 g/mol	[3]
Appearance	Light yellow liquid/oil	[5]
Boiling Point	78-79 °C at 1 mmHg	[5]
Density	1.041 g/mL at 25 °C	[5]
Refractive Index (n20/D)	1.544	[5]
Flash Point	113 °C (235.4 °F) - closed cup	
InChI	1S/C11H14O2/c1-11(2,3)9-6- 4-5-8(7-12)10(9)13/h4- 7,13H,1-3H3	[3]
InChlKey	ROILLNJICXGZQQ- UHFFFAOYSA-N	[3]
SMILES	CC(C)(C)c1cccc(C=O)c1O	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-tert-Butyl-2-hydroxybenzaldehyde**.

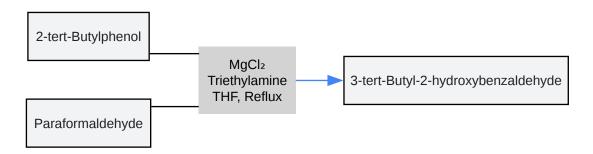
Table 2: Spectroscopic Data for 3-tert-Butyl-2-hydroxybenzaldehyde



Technique	Data	Source(s)
¹H-NMR (300 MHz, CDCl₃)	δ (ppm): 1.44 (s, 9H, 3xCH ₃), 6.97 (t, J=7.5 Hz, 1H, HAr), 7.41 (dd, J=1.5 Hz, J=7.5 Hz, 1H, HAr), 7.54 (dd, J=1.2 Hz, J=7.5 Hz, 1H, HAr), 9.88 (s, 1H, CHO), 11.82 (s, 1H, OH)	[5][6]
FTIR Spectroscopy	Spectra available. Data is typically collected on instruments like the Bruker Tensor 27 FT-IR using Neat or ATR-Neat techniques.	[3]
Raman Spectroscopy	Spectra available. Data is typically collected on instruments like the Bruker MultiRAM Stand Alone FT- Raman Spectrometer.	[3]

Synthesis and Reactivity Synthesis

3-tert-Butyl-2-hydroxybenzaldehyde can be synthesized from 2-tert-butylphenol. A common method is the formylation of 2-tert-butylphenol using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine.[2][5][6] This reaction typically proceeds under reflux in a solvent such as tetrahydrofuran (THF).[5][6]



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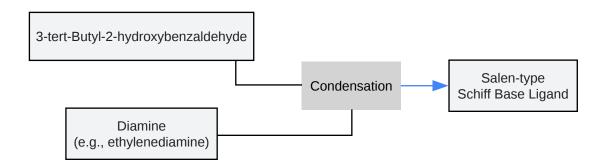


Caption: Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde.

Reactivity and Applications

3-tert-Butyl-2-hydroxybenzaldehyde is a versatile intermediate in organic synthesis.[1][6] Its unique structure makes it a valuable precursor for a variety of more complex molecules.[1]

• Ligand Synthesis: A primary application is in the synthesis of specialized ligands, particularly Schiff bases.[1][2] It readily condenses with primary amines, such as diamines, to form salen-type ligands. These ligands are widely used in coordination chemistry to form stable complexes with various transition metals.[1]



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Caption: General formation of a Salen-type Schiff Base.

- Catalysis: The metal complexes derived from these Schiff base ligands are effective
 catalysts for a wide range of organic transformations, including important asymmetric
 syntheses.[1] The demand for enantioselective synthesis in the pharmaceutical industry
 makes these catalysts highly valuable.[1]
- Pharmaceutical Intermediates: The compound serves as a key pharmaceutical intermediate.
 [1][6] Derivatives synthesized from this aldehyde have demonstrated potential biological activities, including promising antibacterial properties.
 [1] Its structure is a valuable scaffold in drug discovery and development.
- Material Science: It also finds use in material science, particularly as a component in polymer stabilizers.[1] Its derivatives can help protect polymers from degradation caused by heat and light, thereby extending the material's lifespan.[1]



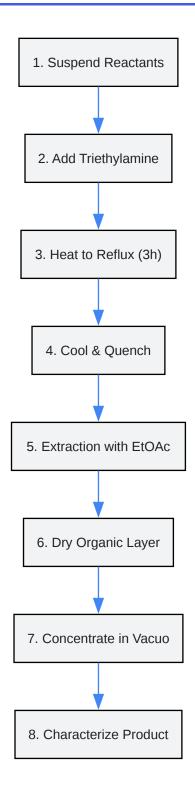
Experimental Protocols Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde[6][7]

This protocol is based on the Duff reaction modification.

Materials and Equipment:

- 2-tert-Butylphenol
- Magnesium chloride (anhydrous)
- Paraformaldehyde
- Triethylamine
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄), anhydrous
- Hydrochloric acid (HCl), dilute solution
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator





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Caption: Workflow for the synthesis of the title compound.

Procedure:



- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-tert-butylphenol (4.55 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol) in anhydrous THF (120 mL).
- Stir the suspension at room temperature.
- Add triethylamine (8.35 mL, 60 mmol) dropwise to the stirred suspension.
- Heat the reaction mixture to reflux and maintain with continuous stirring for 3 hours. An orange-colored suspension will form.
- After cooling to room temperature, the reaction is quenched.
- The crude product is extracted with ethyl acetate (3 x 50 mL). If a persistent emulsion forms, a small amount of dilute HCl may be added to break it.
- Combine the organic layers and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting product is a light yellow oil, which typically does not require further purification.
 The yield is approximately 90%. Note: The product may darken to a green color upon storage.

Safety and Handling

3-tert-Butyl-2-hydroxybenzaldehyde is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard and Safety Information



Category	Information	Source(s)
Signal Word	Warning	[3]
Pictogram	GHS07 (Exclamation Mark)	[3]
Hazard Classifications	Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)	[3]
Hazard Statements (H-Codes)	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[3]
Precautionary Statements (P-Codes)	P261: Avoid breathing dust/fume/gas/mist/vapors/spr ay. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
Personal Protective Equipment (PPE)	Eyeshields, gloves, N95 dust mask (US) or equivalent.	
Storage	Store in a cool, dry, well- ventilated area.	[5]



Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

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- To cite this document: BenchChem. [3-tert-Butyl-2-hydroxybenzaldehyde chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333914#3-tert-butyl-2-hydroxybenzaldehyde-chemical-properties]

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